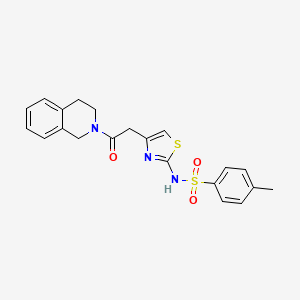

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide” is a complex organic compound. It likely contains a 2,4-dinitrophenyl group, which is a functional group often found in explosives and pesticides . The “4-ethoxybenzenesulfonohydrazide” part suggests the presence of an ethoxybenzene group attached to a sulfonohydrazide group, which could potentially have interesting chemical properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide” would depend on its exact molecular structure. Compounds with a 2,4-dinitrophenyl group are often yellow and crystalline .

Scientific Research Applications

Gemini Surfactants and Surface Activity

Gemini surfactants are unique compounds composed of two hydrophilic head groups and two hydrophobic tails linked by a spacer. N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide can serve as a precursor for gemini surfactants. These surfactants exhibit critical micelle concentrations (CMCs), surface tension reduction, and antimicrobial activity far superior to monomeric surfactants. Their applications span diverse areas, including detergents, cosmetics, personal care products, paints and coatings additives, biocides, and enhanced oil recovery .

Förster Resonance Energy Transfer (FRET) Peptides

Researchers have optimized the use of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide in synthesizing FRET peptides. FRET is a powerful technique for studying molecular interactions and conformational changes. By incorporating this compound into FRET systems, scientists can probe protein-protein interactions, monitor enzymatic activity, and explore cellular processes.

Corrosion Inhibitors

The compound’s electron-withdrawing nitro groups contribute to its potential as a corrosion inhibitor. Researchers investigate its effectiveness in protecting metals from corrosion in aggressive environments. By modifying the structure or functional groups, tailored corrosion inhibitors can be designed for specific applications .

Smart Materials and Nanotechnology

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide’s unique properties make it suitable for smart materials. These materials respond to external stimuli (such as pH, temperature, or light) by changing their properties. Incorporating this compound into nanomaterials could lead to innovative applications in drug delivery, sensors, and responsive coatings .

Organic Synthesis

The compound’s sulfonohydrazide moiety can participate in various organic reactions. Researchers explore its utility in constructing complex molecules, such as heterocycles or bioactive compounds. Its reactivity and stability make it a valuable building block in synthetic chemistry .

Pharmaceutical Research

Although specific applications are still emerging, N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide’s structural features suggest potential pharmaceutical relevance. Researchers may investigate its interactions with biological targets, potential drug-like properties, or use as a scaffold for drug design .

properties

IUPAC Name |

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O7S/c1-2-25-11-4-6-12(7-5-11)26(23,24)16-15-13-8-3-10(17(19)20)9-14(13)18(21)22/h3-9,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOAXSCPDNPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2626447.png)

![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)